2-(4-fluorophenoxy)-N-[(1S)-1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide
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Overview
Description
2-(4-fluorophenoxy)-N-[(1S)-1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide is a complex organic compound that features a nicotinamide core substituted with a 4-fluorophenoxy group and a 4-methoxyphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[(1S)-1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under high-temperature conditions.
Introduction of the 4-Fluorophenoxy Group: This step involves the nucleophilic aromatic substitution of a fluorobenzene derivative with a phenoxide ion.
Attachment of the 4-Methoxyphenyl Ethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the 4-methoxyphenyl ethyl group is introduced to the nicotinamide core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[(1S)-1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the specific conditions.
Reduction: Alcohols or amines.
Substitution: Substituted aromatic compounds with the fluorine replaced by the nucleophile.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[(1S)-1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[(1S)-1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-n-[(1s)-1-(4-methoxyphenyl)ethyl]nicotinamide
- 2-(4-Bromophenoxy)-n-[(1s)-1-(4-methoxyphenyl)ethyl]nicotinamide
- 2-(4-Methylphenoxy)-n-[(1s)-1-(4-methoxyphenyl)ethyl]nicotinamide
Uniqueness
2-(4-fluorophenoxy)-N-[(1S)-1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C21H19FN2O3 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[(1S)-1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H19FN2O3/c1-14(15-5-9-17(26-2)10-6-15)24-20(25)19-4-3-13-23-21(19)27-18-11-7-16(22)8-12-18/h3-14H,1-2H3,(H,24,25)/t14-/m0/s1 |
InChI Key |
VODZXDFLWAYBNO-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC)NC(=O)C2=C(N=CC=C2)OC3=CC=C(C=C3)F |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(N=CC=C2)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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